2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a fused bicyclic isochroman moiety. The compound belongs to the class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes (pinacol boronate esters), widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity.
The isochroman group distinguishes this compound from chroman-based analogs by the position of the oxygen atom in the fused bicyclic system, which may influence steric and electronic properties.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFUBALVXIEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCOC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643572-75-1 | |
| Record name | 2-(3,4-dihydro-1H-2-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of isochroman derivatives with boronic acid or boronate esters under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound is primarily utilized in cross-coupling reactions due to its boron functionality. The following types of reactions are particularly relevant:
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Suzuki Coupling : This reaction involves coupling aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. The product formed retains the dioxaborolane structure and can be further functionalized.
Hydroboration Reactions
The compound can also participate in hydroboration reactions where it acts as a hydroborating agent for alkenes and alkynes:
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Mechanism : In this process, the double bond of an alkene reacts with the boron atom in the dioxaborolane to form a trialkylborane intermediate.
Cyclopropanation Reactions
Another significant reaction involving this compound is cyclopropanation:
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Direct Borocyclopropanation : This method allows for the simultaneous formation of a cyclopropane ring and installation of a boronic ester from olefins .
Reaction Table
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Suzuki Coupling | Aryl halide + Boronic acid | Palladium catalyst | Aryl-boron product |
| Hydroboration | Alkene + Dioxaborolane | Inert atmosphere | Trialkylborane |
| Cyclopropanation | Olefin + Dioxaborolane | Reflux under inert conditions | Cyclopropane-boron compound |
Characterization of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds:
Scientific Research Applications
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its dioxaborolane group. This group can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and synthetic applications. The pathways involved include the formation and cleavage of boron-oxygen and boron-carbon bonds.
Comparison with Similar Compounds
Structural Analogs with Oxygen-Containing Heterocycles
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Chroman (benzopyran) substituent at the 7-position.
- Molecular Weight : 260.1 g/mol (C₁₅H₂₁BO₃) .
- Key Differences : The chroman system positions the oxygen atom in a six-membered ring fused to a benzene ring, whereas isochroman places the oxygen in a five-membered ring. This structural variation affects ring strain and electronic conjugation.
- Applications : Chroman-based boronate esters are intermediates in synthesizing bioactive molecules, including kinase inhibitors .
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Features a seven-membered benzo-1,4-dioxepin ring.
- Molecular Weight : 276.14 g/mol (C₁₅H₂₁BO₄) .
- Comparison : The larger heterocycle introduces enhanced conformational flexibility compared to the rigid isochroman system.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Structure : Benzo-1,4-oxazine substituent.
- Molecular Weight: Not explicitly provided, but estimated at ~275 g/mol .
Substituent Effects on Reactivity and Stability
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : 4-Fluorobenzyl substituent.
- Molecular Weight : 236.09 g/mol (C₁₃H₁₈BFO₂) .
- Key Differences : The electron-withdrawing fluorine atom increases the electrophilicity of the boron center, enhancing reactivity in cross-couplings.
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Methoxy and methyl-substituted aryl group.
- Molecular Weight : 262.15 g/mol (C₁₅H₂₂BO₃) .
- Comparison : Electron-donating groups (methoxy, methyl) stabilize the boronate ester but may reduce electrophilicity.
Table 1: Key Properties of Selected Boronate Esters
Biological Activity
2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry and materials science. Its unique structural features contribute to its biological activities and potential applications in drug development.
- Molecular Formula : C13H19B O3
- Molecular Weight : 229.10 g/mol
- Boiling Point : Not specified
- Density : Not specified
Biological Activity
The biological activity of this compound primarily hinges on its interactions with biological systems, which can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that boron-containing compounds can exhibit anticancer properties. Several studies have shown that derivatives of dioxaborolanes can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of cell signaling pathways. For instance:
- A study demonstrated that similar dioxaborolanes could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways.
2. Antimicrobial Properties
Compounds with boron moieties have been noted for their antimicrobial activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways:
- In vitro tests have shown that certain dioxaborolanes possess activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents.
3. Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound for therapeutic use:
- Absorption : High gastrointestinal absorption has been reported.
- Blood-Brain Barrier (BBB) Permeability : Studies suggest it is a BBB permeant compound, which may facilitate central nervous system (CNS) applications.
- Toxicity : Acute toxicity studies indicate harmful effects if ingested (H302) and potential skin irritation (H315) .
Data Table: Biological Activity Overview
Case Studies
Several case studies highlight the potential applications of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in therapeutic settings:
-
Case Study on Cancer Treatment :
- A recent study investigated the efficacy of various dioxaborolanes in treating breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
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Antimicrobial Efficacy Study :
- Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.
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Pharmacokinetic Profiling :
- A pharmacokinetic study assessed the absorption and distribution of the compound in animal models, revealing promising bioavailability and CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
